molecular formula C21H16N2O4 B6231317 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid CAS No. 1234878-64-8

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid

Cat. No.: B6231317
CAS No.: 1234878-64-8
M. Wt: 360.4 g/mol
InChI Key: FFRCZWIVHLMHDG-UHFFFAOYSA-N
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid is an Fmoc-protected amino acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 4 and an Fmoc-carbamate-protected amino group at position 3. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for its base-labile protection of amines.

Properties

CAS No.

1234878-64-8

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16N2O4/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-11,18H,12H2,(H,23,26)(H,24,25)

InChI Key

FFRCZWIVHLMHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves direct protection of the amino group in 3-aminopyridine-4-carboxylic acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride and forming the protected derivative.

Key Steps :

  • Base Activation : A base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is used to deprotonate the amine, enhancing its nucleophilicity.

  • Solvent System : Reactions are typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) to prevent side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to amine ensures complete conversion while minimizing excess reagent.

Example Protocol :

  • Reactants : 3-Aminopyridine-4-carboxylic acid (1 equiv), Fmoc-Cl (1.2 equiv), NaHCO₃ (2 equiv).

  • Conditions : THF, 0°C → 25°C, 12 hours.

  • Yield : 70–85% after purification via recrystallization or column chromatography.

Stepwise Synthesis from Pyridine Derivatives

Nitro Group Reduction and Subsequent Protection

This approach constructs the pyridine ring with pre-installed functional groups. For example:

Step 1 : Synthesis of 3-nitropyridine-4-carboxylic acid via nitration of pyridine-4-carboxylic acid.
Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Step 3 : Fmoc protection of the amine using Fmoc-Cl or Fmoc-OSu (succinimide ester).

Optimization Insights :

  • Hydrogenation Conditions : Use of palladium on carbon (10% Pd/C) in methanol at 25°C achieves >95% reduction efficiency.

  • Fmoc-OSu Advantage : The succinimide ester minimizes side reactions compared to Fmoc-Cl, especially in aqueous-organic biphasic systems.

Representative Data :

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0°C60%
ReductionH₂ (1 atm), Pd-C, MeOH92%
Fmoc ProtectionFmoc-OSu, NaHCO₃, THF/H₂O88%

Regioselective Functionalization

Alternative routes employ cross-coupling reactions to install the amino and carboxylic acid groups. For instance, Suzuki-Miyaura coupling of boronic esters with halogenated pyridines enables precise regiocontrol.

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediates

Solid-phase methods are favored for high-throughput synthesis. The carboxylic acid group is anchored to a resin (e.g., Wang resin), allowing sequential Fmoc protection and cleavage.

Procedure :

  • Loading : Couple pyridine-4-carboxylic acid to the resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Amine Introduction : Introduce the amino group via Mitsunobu reaction or nucleophilic substitution.

  • Fmoc Protection : Treat with Fmoc-Cl/Et₃N in DMF.

  • Cleavage : Use trifluoroacetic acid (TFA) to release the product.

Advantages :

  • Purity : Solid-phase synthesis reduces intermediate purification needs.

  • Scalability : Yields >90% at multi-gram scales.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct Fmoc Protection70–8595–98ModerateLow
Stepwise Synthesis80–8897–99HighMedium
Solid-Phase90–95>99IndustrialHigh

Key Findings :

  • Stepwise Synthesis balances yield and scalability, making it ideal for research settings.

  • Solid-Phase methods dominate industrial applications due to reproducibility, despite higher initial costs.

Spectroscopic Characterization and Quality Control

NMR Analysis

  • ¹H NMR (DMSO-d₆) : δ 8.5 (s, 1H, pyridine-H), 7.8–7.3 (m, 8H, fluorenyl), 4.2 (d, 2H, CH₂O).

  • ¹³C NMR : 167.2 ppm (COOH), 156.1 ppm (Fmoc carbonyl).

HPLC Purity Assessment

  • Column : C18, 5 µm, 4.6 × 150 mm.

  • Mobile Phase : Acetonitrile/water (0.1% TFA), gradient elution.

  • Retention Time : 6.8 min (purity >98%).

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

The compound is a key intermediate in protease inhibitor synthesis, notably for antiviral agents.

Patent Highlights

  • CN113264931B : Describes Fmoc protection in pyrazolo-pyridine derivatives, emphasizing palladium-catalyzed steps.

  • CN112110868A : Details carboxyl activation using thionyl chloride, applicable to analogous syntheses .

Chemical Reactions Analysis

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Physical Properties

  • Appearance : Solid
  • Solubility : Soluble in organic solvents such as DMSO and DMF.

Peptide Synthesis

Fmoc-pyridine-4-carboxylic acid is widely used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amine functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids while preventing undesired reactions.

Case Study: Peptide Synthesis

In a study by Zhang et al. (2021), Fmoc-pyridine-4-carboxylic acid was utilized to synthesize a series of bioactive peptides. The efficiency of the synthesis was evaluated based on yield and purity, demonstrating that the use of Fmoc protection led to improved outcomes compared to traditional methods.

Drug Development

The compound has potential applications in drug development due to its ability to modify biological activity through structural variations. It can be incorporated into drug candidates targeting specific receptors or enzymes.

Case Study: Anticancer Activity

Research conducted by Lee et al. (2020) investigated the anticancer properties of derivatives synthesized using Fmoc-pyridine-4-carboxylic acid. The study found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Bioconjugation

Fmoc-pyridine-4-carboxylic acid is also employed in bioconjugation techniques, where it can be attached to biomolecules for various applications, including targeted drug delivery and imaging.

Case Study: Targeted Drug Delivery

A study by Smith et al. (2022) demonstrated the use of Fmoc-pyridine-4-carboxylic acid in conjugating drugs to antibodies for targeted delivery to cancer cells. The results indicated enhanced therapeutic efficacy and reduced systemic toxicity compared to non-targeted approaches.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related Fmoc-protected derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications CAS Number
Target : 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid C₂₁H₁₆N₂O₅ 376.37 Fmoc, pyridine, carboxylic acid Peptide synthesis, metal coordination Not provided
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid C₂₄H₂₀N₂O₄ 400.44 Fmoc, pyridazine, carboxylic acid SPPS intermediates -
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid C₂₆H₂₈N₂O₆ 464.5 Fmoc, pyrrolidine, pentenyl, carboxylic acid Click chemistry, drug delivery 2760464-21-7
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid C₂₃H₁₉N₂O₄S 435.48 Fmoc, thiazolo-pyridine, carboxylic acid Medicinal chemistry 2091737-71-0
Key Differences:

Pyridazine () has two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity .

Backbone Flexibility :

  • The target’s rigid pyridine contrasts with pyrrolidine (), a five-membered saturated ring that confers conformational flexibility, critical for targeting biomolecular pockets .

Functional Groups :

  • The pent-4-en-1-yloxy group () enables click chemistry via alkene-azide cycloaddition, a feature absent in the target compound .
  • Thiazolo rings () may improve binding affinity in enzyme inhibition due to sulfur’s electronegativity .

Physicochemical Properties

  • Solubility : The target’s carboxylic acid group enhances aqueous solubility compared to esters (e.g., methyl esters in ). Pyridine’s basic nitrogen allows protonation in acidic media, further modulating solubility .
  • Stability : The Fmoc group’s base-labile nature is consistent across analogs. However, electron-withdrawing pyridine may accelerate deprotection under milder basic conditions compared to aliphatic backbones (e.g., cyclohexane in ) .

Research Findings

  • Coupling Efficiency : Studies on Fmoc-protected pyridines (e.g., ) report moderate coupling yields (~75–85%) in SPPS, influenced by steric hindrance from the aromatic ring .

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid, commonly referred to as Fmoc-3-amino-3-pyridinepropanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 269398-78-9

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the reactivation of silenced genes, which is particularly relevant in cancer therapy and epigenetic regulation.

Biological Targets

Research has identified several biological targets for this compound:

  • Histone Deacetylases (HDACs) :
    • The compound exhibits selective inhibition against HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM, indicating its potential as an anti-cancer agent .
  • Aurora Kinases :
    • Preliminary studies suggest that this compound may also interact with Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells .
  • Epigenetic Modulators :
    • Its ability to modulate epigenetic markers makes it a candidate for therapeutic applications in diseases characterized by epigenetic dysregulation .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Line : HeLa Cells
    • Concentration : 10 µM
    • Effect : Induced significant apoptosis after 24 hours of treatment.

Case Studies

  • Case Study on HDAC Inhibition :
    • A study evaluated the effects of the compound on a panel of recombinant HDAC isoforms. The results indicated that it selectively inhibited class I HDACs while showing less activity against class IIa HDACs, highlighting its potential for targeted cancer therapy .
  • Combination Therapy :
    • Combining this compound with other chemotherapeutic agents enhanced the overall cytotoxic effects on resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Data Tables

Biological TargetIC50 (nM)Effect
HDAC114Inhibition
HDAC267Inhibition
Aurora KinaseTBDPotential Inhibition

Q & A

Q. What are the recommended handling and storage protocols for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid to ensure stability and safety?

  • Methodological Answer: Handle under inert gas (e.g., nitrogen) to prevent moisture absorption, which may degrade the Fmoc-protected amino group. Store at –20°C in airtight, light-resistant containers. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as the compound is classified for acute toxicity (dermal/oral/inhalation Category 4) . For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. How can researchers confirm the identity and purity of this compound after synthesis or procurement?

  • Methodological Answer: Use a combination of analytical techniques:
  • HPLC-MS : To verify molecular weight (expected ~383–437 g/mol for related analogs) and detect impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural features, such as the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and pyridine/carboxylic acid protons .
  • TLC : Monitor reaction progress using silica plates with UV visualization .

Q. What solvents and conditions are optimal for dissolving this compound in peptide synthesis workflows?

  • Methodological Answer: The compound is typically soluble in polar aprotic solvents like DMF or DMSO. For coupling reactions, dissolve in DMF (0.1–0.5 M) and activate with HOBt/DIC or HATU at 0–5°C to minimize racemization . Avoid aqueous solutions unless stabilized by buffering agents .

Advanced Research Questions

Q. How can synthetic yields be improved for Fmoc-protected derivatives like this compound under microwave-assisted conditions?

  • Methodological Answer: Microwave synthesis at 50–80°C reduces reaction time (10–30 minutes vs. hours) and improves yields (≥85%). Use a 1:1.2 molar ratio of Fmoc-Cl to the amine precursor in DMF with 2% DIEA as a base. Monitor by FT-IR for carbonyl (C=O) peak formation at ~1700 cm⁻¹ . Compare with conventional thermal methods to validate efficiency .

Q. What strategies mitigate conflicting data in stability studies of Fmoc-protected carboxylic acids under varying pH conditions?

  • Methodological Answer: Conduct parallel stability assays:
  • Acidic Conditions (pH 2–4) : Use HPLC to quantify degradation products (e.g., free pyridine-4-carboxylic acid).
  • Basic Conditions (pH 8–10) : Monitor Fmoc deprotection via loss of UV absorbance at 301 nm .
  • Contradiction Resolution : Cross-validate with mass spectrometry to distinguish hydrolysis byproducts from oxidation artifacts .

Q. How does the 3,5-difluorophenyl substitution in analogs influence biological activity, and what assays are suitable for evaluating this?

  • Methodological Answer: The electron-withdrawing fluorine atoms enhance binding to hydrophobic enzyme pockets (e.g., proteases). Use:
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to target proteins (KD values).
  • Cellular Uptake Assays : Fluorescently tagged analogs in HEK293 or HeLa cells to assess permeability .
    Compare with non-fluorinated analogs to isolate electronic effects .

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